![molecular formula C18H15BrO B134659 (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one CAS No. 156458-92-3](/img/structure/B134659.png)
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Overview
Description
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one, also known as 5-bromo-3-propylidene-10,11-dihydrodibenzo[a,d]cyclohepten-10-one, is a cycloheptenone derivative with a bromine atom at the 3-position. It is a colorless solid and is used in a variety of scientific applications. It has been studied for its properties as a synthetic intermediate and for its potential as a drug candidate.
Scientific Research Applications
Protecting Group in Peptide Chemistry
The compound has been found useful as a protecting group for amines, alcohols, thiols, and carboxylic acids in peptide chemistry. This group is extremely stable in strongly acidic media and can be easily cleaved under mild conditions, making it a valuable tool in peptide synthesis (Pless, 1976).
Crystal Structure Analysis
Research has been conducted on the crystal structure of derivatives of this compound. For example, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide was determined, providing insights into the molecular geometry and interactions within this class of compounds (Tokuma, Nojima, & Morimoto, 1971).
Photochemical Properties
The photochemical properties of related compounds, such as the photolysis of 5-diazo-10, 11-dihydro-5H-dibenzo[a, d]cycloheptene, have been studied. These studies contribute to the understanding of the behavior of these compounds under light exposure, which is crucial for applications in photochemistry and materials science (Moritani, Murahashi, Yoshinaga, & Ashitaka, 1967).
Transannular Reactions
Investigations into the transannular reactions of dibenzo[a,d]cycloheptene derivatives have been performed. Such studies are essential for understanding the reactivity and potential applications of these compounds in organic synthesis (Dobson, Davis, Hartung, & Manson, 1968).
Inclusion Compound Formation
Studies on the formation of inclusion compounds with this class of compounds, such as 5-(4-methoxyphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol and its analogs, have been conducted. This research contributes to the understanding of molecular interactions and potential applications in host-guest chemistry (Nassimbeni, Ramon, & Taljaard, 2009).
Synthesis of Biologically Active Derivatives
Efforts have been made to synthesize novel, potentially biologically active derivatives of dibenzosuberone. These compounds are of interest due to their potential applications in pharmaceuticals and bioactive materials (Merkaš, Litvić, Cepanec, & Vinković, 2005).
Conformational Analysis
Conformational analysis of derivatives with flexible amino-substituted side-chains has been performed. Such studies are crucial for understanding the molecular dynamics and potential applications in drug design and molecular engineering (Hofer & Weissensteiner, 1992).
properties
IUPAC Name |
(2Z)-2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBQLAUHHKJDM-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CCBr)/C3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433558 | |
| Record name | 2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one | |
CAS RN |
156458-92-3 | |
| Record name | 2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



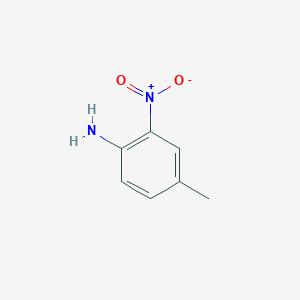
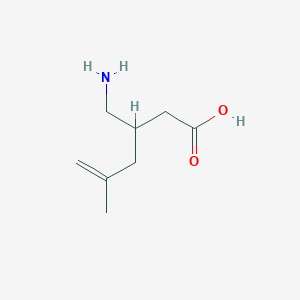


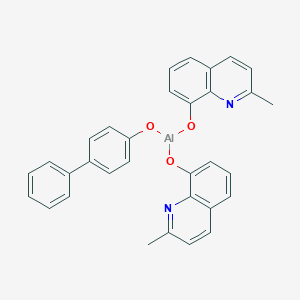
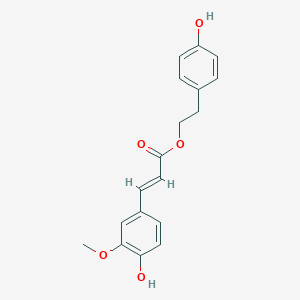
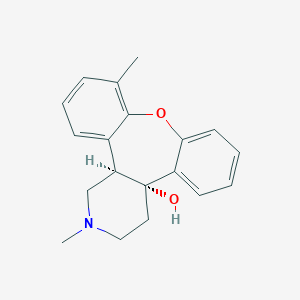
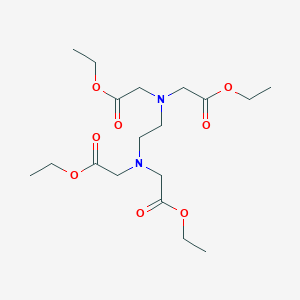
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

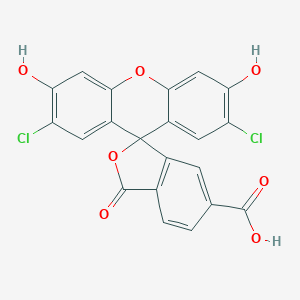
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
